1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
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Overview
Description
1,3-benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Antimicrobial Activity
1,3-Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized 2-amino substituted benzothiazoles and pyridine-3-carboxylic acids, which showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Precursors in Heterocyclic Synthesis
These compounds serve as precursors in the synthesis of various heterocyclic compounds. Tverdokhlebov et al. (2004) reported that 6-aryl-2.3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters, related to the queried compound, were used to synthesize N-alkyl-2-[(1H-pyrrol-2-ylthio)acetamides] and propanamides (Tverdokhlebov, Andrushko, Resnyanska, & Tolmachev, 2004).
Cytotoxic and Anticancer Activity
Compounds containing the 1,3-Benzothiazole structure have been studied for their potential cytotoxic and anticancer activities. Sobiesiak et al. (2011) synthesized nickel(II) complexes with pyrazole ligands containing benzothiazole groups and found that these complexes exhibited cytotoxic activity against certain cancer cell lines (Sobiesiak et al., 2011). Additionally, Prabhu et al. (2015) synthesized benzothiazole-6-carboxylic acid derivatives showing significant in vitro anticancer activity against human cervical cancer cell lines (Prabhu, Panneerselvam, Shastry, Sivakumar, & Pande, 2015).
Applications in Material Science
These benzothiazole derivatives are also useful in material science. Toiserkani (2013) described the synthesis of polymers with benzothiazole pendent groups, demonstrating their solubility in common organic solvents and excellent thermal stability (Toiserkani, 2013).
Electrochemical Properties
Sobiesiak et al. (2010) explored the electrochemical properties of Co(II) complexes with ligands containing benzothiazole, noting their distinct coordination spheres and potential applications (Sobiesiak, Sobiesiak, Mrozek, Mayer, Lorenz, Różalski, Krajewska, & Budzisz, 2010).
Properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-12-7-16(14(3)22(12)13(2)9-25-4)18(23)10-26-20(24)15-5-6-17-19(8-15)27-11-21-17/h5-8,11,13H,9-10H2,1-4H3 |
InChI Key |
ZOILMRVXTXARLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C(=O)COC(=O)C2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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